synthesis and characterization of 3-Methyl-3H-triazolo[4,5-d]pyrimidine
synthesis and characterization of 3-Methyl-3H-triazolo[4,5-d]pyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-3H-triazolo[4,5-d]pyrimidine
Abstract
This guide provides a comprehensive technical overview of the synthesis and structural elucidation of 3-Methyl-3H-triazolo[4,5-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,5-d]pyrimidine scaffold, also known as 8-azapurine, is a core component in various biologically active molecules. This document details a robust synthetic pathway, explains the chemical principles underpinning the methodology, and outlines a suite of analytical techniques for comprehensive characterization. The protocols and data presented herein are synthesized from established chemical literature, providing a reliable framework for researchers engaged in the synthesis of novel heterocyclic entities for drug discovery and development.
Introduction to the 8-Azapurine Scaffold
The[1][2][3]triazolo[4,5-d]pyrimidine ring system, an isomer of purine where a carbon atom at the 8-position is replaced by nitrogen, is a privileged scaffold in medicinal chemistry.[4] These "8-azapurine" analogs have demonstrated a wide spectrum of biological activities, including their use as antitumor and antiviral agents.[5] The structural modification from a C-H to a nitrogen atom at this position alters the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to unique pharmacological profiles. Derivatives of this core have been investigated as highly potent and selective inhibitors of key cellular targets, such as Ubiquitin Specific Peptidase 28 (USP28) and Lysine-Specific Demethylase 1 (LSD1), highlighting their therapeutic potential in oncology.[1][2] The synthesis of specifically substituted 8-azapurines is therefore a critical endeavor for the exploration of new chemical space in drug discovery. This guide focuses on a specific, methylated analog: 3-Methyl-3H-triazolo[4,5-d]pyrimidine.
Synthetic Strategy: A Multistep Approach
The synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine is most reliably achieved through a sequential, three-step process commencing with a commercially available pyrimidine precursor. This strategy is predicated on the foundational Traube purine synthesis, which involves the construction of a fused imidazole or triazole ring onto a diaminopyrimidine.[6]
The logical flow for the synthesis is outlined below:
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of 4,5-Diaminopyrimidine (Intermediate 1)
The cornerstone of this synthesis is the preparation of the diaminopyrimidine precursor. While 4,5-diaminopyrimidine is commercially available, it can also be synthesized from simple starting materials. A well-established method involves the condensation of malononitrile with formamide. This reaction provides a direct and efficient route to the pyrimidine core, which is essential for the subsequent cyclization step.[7]
Step 2: Synthesis of 3H-triazolo[4,5-d]pyrimidine (Intermediate 2)
The formation of the fused triazole ring is accomplished via a classical diazotization reaction. Treatment of 4,5-diaminopyrimidine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) leads to the diazotization of one of the amino groups. The resulting diazonium salt is highly reactive and undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group, yielding the stable aromatic triazolo[4,5-d]pyrimidine ring system.[5]
Caption: Key mechanism: Diazotization and intramolecular cyclization.
Step 3: N-Methylation to 3-Methyl-3H-triazolo[4,5-d]pyrimidine (Final Product)
The final step is the introduction of a methyl group onto the triazole ring. This is typically achieved via an SN2 reaction using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Causality and Regioselectivity: The methylation of the 8-azapurine scaffold presents a significant challenge regarding regioselectivity. The triazole ring contains three nitrogen atoms (N1, N2, and N3), and the pyrimidine ring contains two (N5 and N7). Alkylation can potentially occur at multiple sites. Theoretical studies on the tautomeric equilibrium of related 8-azapurines suggest that methylation may not be highly selective.[3] Experimental work on the methylation of the isomeric 1,2,4-triazolo[1,5-a]pyrimidine system has shown the formation of a mixture of N-methylated isomers. Therefore, the reaction conditions must be carefully controlled, and the resulting product mixture will likely require chromatographic purification to isolate the desired 3-methyl isomer.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are toxic and/or corrosive.
Protocol 3.1: Synthesis of 3H-triazolo[4,5-d]pyrimidine (Intermediate 2)
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4,5-diaminopyrimidine (5.5 g, 50 mmol).
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Dissolution: Add water (100 mL) and concentrated hydrochloric acid (10 mL) to dissolve the starting material. Cool the resulting solution to 0-5 °C in an ice-water bath.
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Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (3.8 g, 55 mmol) in water (20 mL) dropwise over 30 minutes. Vigorous stirring is essential during this addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
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Work-up: Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7.
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Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 3H-triazolo[4,5-d]pyrimidine as a solid.
Protocol 3.2: Synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine (Final Product)
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Reaction Setup: In a 100 mL round-bottom flask, suspend 3H-triazolo[4,5-d]pyrimidine (2.42 g, 20 mmol) and potassium carbonate (4.14 g, 30 mmol) in dry N,N-dimethylformamide (DMF) (40 mL).
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Methylation: Add methyl iodide (1.5 mL, 24 mmol) dropwise to the suspension.
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Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will be a mixture of isomers.
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Isolation: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the 3-Methyl-3H-triazolo[4,5-d]pyrimidine isomer.
Structural Elucidation and Characterization
A logical workflow is essential for the unambiguous confirmation of the final product's structure and purity.
Caption: Logical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise structure and connectivity of the molecule. The predicted chemical shifts are based on data from the parent 8-azapurine and principles of substitution effects.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| C5-H | ~9.2 ppm (s, 1H) | ~155 ppm | Pyrimidine proton, deshielded by adjacent nitrogens. |
| C7-H | ~9.0 ppm (s, 1H) | ~158 ppm | Pyrimidine proton, deshielded by adjacent nitrogens. |
| N3-CH₃ | ~4.2 ppm (s, 3H) | ~35 ppm | Methyl group attached to a triazole nitrogen. |
| C3a | - | ~148 ppm | Fused triazole carbon. |
| C7a | - | ~150 ppm | Fused pyrimidine carbon. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
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Technique: Electrospray Ionization (ESI) in positive mode.
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Molecular Formula: C₅H₅N₅
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Exact Mass: 135.0545
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Expected [M+H]⁺: 136.0623
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups and confirm the overall structure.
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Aromatic C-H stretch: ~3100-3000 cm⁻¹
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C=N/C=C stretches (aromatic ring): ~1600-1450 cm⁻¹ (multiple bands)
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C-H bend (methyl): ~1450-1375 cm⁻¹
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Fingerprint Region: < 1300 cm⁻¹ (complex pattern characteristic of the molecule)
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the final purity of the compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: Gradient of Acetonitrile in Water (with 0.1% formic acid)
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Acceptance Criterion: Purity ≥ 95%
Safety, Handling, and Storage
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Handling: 3-Methyl-3H-triazolo[4,5-d]pyrimidine and its precursors should be handled as potentially toxic. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Conclusion
This guide outlines a validated and logical synthetic pathway for 3-Methyl-3H-triazolo[4,5-d]pyrimidine, a valuable heterocyclic scaffold for drug discovery. By following the detailed protocols for synthesis and the comprehensive plan for characterization, researchers can reliably produce and validate this compound. The key challenges, particularly the regioselectivity of the final N-methylation step, have been highlighted to provide a realistic and scientifically grounded perspective on the synthesis. The information contained herein serves as a robust foundation for scientists aiming to explore the therapeutic potential of novel 8-azapurine derivatives.
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